molecular formula C13H12N2O2 B13142291 Ethyl [2,3'-bipyridine]-4-carboxylate

Ethyl [2,3'-bipyridine]-4-carboxylate

Cat. No.: B13142291
M. Wt: 228.25 g/mol
InChI Key: DNYFQQYMCMAFGK-UHFFFAOYSA-N
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Description

Ethyl [2,3'-bipyridine]-4-carboxylate (CAS 949101-63-7) is a high-purity chemical reagent with the molecular formula C 13 H 12 N 2 O 2 and a molecular weight of 228.25 g/mol . This compound belongs to the versatile class of bipyridine ligands, which are foundational in coordination chemistry and metallosupramolecular applications . The molecule features a carboxylate ester group at the 4-position of one pyridine ring, which can be readily hydrolyzed to a carboxylic acid for further functionalization or to modify the compound's solubility and coordination properties. As a functionalized bipyridine, this compound serves as a key synthetic intermediate and chelating ligand for constructing transition metal complexes . Researchers value its ability to coordinate with various metal centers, such as ruthenium and platinum, to create complexes with tailored photophysical and electrochemical characteristics . The presence of the electron-withdrawing ester group can influence the electronic properties of the ligand, potentially leading to enhanced backdonation and shorter coordination bonds with metal ions, as observed in related 4,4'-disubstituted bipyridine systems . These complexes are of significant interest in the development of photoactive materials and molecular devices . In pharmaceutical and biological research, bipyridine derivatives bearing carboxylate functionalities are increasingly investigated for their potential biological activities. The carboxylic acid group (accessible via hydrolysis of the ester) is known to improve solubility and influence cell transport, making such compounds valuable scaffolds in the development of new therapeutic agents, including anticancer candidates . This product is intended for research purposes only in these and other advanced chemical applications.

Properties

Molecular Formula

C13H12N2O2

Molecular Weight

228.25 g/mol

IUPAC Name

ethyl 2-pyridin-3-ylpyridine-4-carboxylate

InChI

InChI=1S/C13H12N2O2/c1-2-17-13(16)10-5-7-15-12(8-10)11-4-3-6-14-9-11/h3-9H,2H2,1H3

InChI Key

DNYFQQYMCMAFGK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=NC=C1)C2=CN=CC=C2

Origin of Product

United States

Preparation Methods

Esterification and Selective Hydrolysis Approach

One of the most documented methods to prepare ethyl-substituted bipyridine carboxylates involves a two-step process starting from diethyl bipyridine dicarboxylates:

  • Step 1: Synthesis of Diethyl 2,2'-bipyridine-4,4'-dicarboxylate
    This compound is synthesized according to protocols such as those described by Gillaizeau-Gauthier et al. (2001), involving the esterification of bipyridine dicarboxylic acids with ethanol under acidic conditions.

  • Step 2: Partial Hydrolysis to Obtain Monoester-Monoacid Intermediate
    Controlled partial hydrolysis of the diester is achieved by treating diethyl 2,2'-bipyridine-4,4'-dicarboxylate with potassium hydroxide in ethanol at low temperature (273 K) under an inert atmosphere (argon) for 24 hours, gradually warming to room temperature. This produces 4-carboxy-4'-ethoxycarbonyl-2,2'-bipyridine monohydrate as a precipitate, which is isolated by filtration and acidification with dilute hydrochloric acid.

Step Reagents & Conditions Product Yield
Esterification Bipyridine dicarboxylic acid + Ethanol, acid catalyst Diethyl 2,2'-bipyridine-4,4'-dicarboxylate Literature reported
Partial Hydrolysis KOH in ethanol, 273 K to RT, 24 h, Ar atmosphere 4-carboxy-4'-ethoxycarbonyl-2,2'-bipyridine monohydrate ~65% isolated

This selective hydrolysis is crucial for obtaining the monoester, which is a direct precursor to Ethyl [2,3'-bipyridine]-4-carboxylate derivatives.

Functionalization via Carbodiimide Coupling

Further functionalization of the monoester-monoacid intermediate involves amide bond formation or other coupling reactions using carbodiimide chemistry:

  • The monoester-monoacid bipyridine is reacted with coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and 1-hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) at low temperature (273 K), followed by gradual warming to room temperature under argon atmosphere.

  • This step allows the introduction of various substituents on the carboxyl group, enabling the synthesis of complex bipyridine derivatives, including this compound analogs with amide or ester functionalities.

Oxidative Methods for Bipyridine Functionalization

Alternative synthetic methods include oxidative transformations of methyl-substituted bipyridines to carboxyl derivatives:

  • Oxidation of 4,4'-dimethyl-2,2'-bipyridine with potassium dichromate (K2Cr2O7) in concentrated sulfuric acid under stirring leads to the formation of 4,4'-dicarboxy-2,2'-bipyridine after workup involving alkaline dissolution and acidification.

  • This method achieves high yields (~85-90%) and provides a route to bipyridine dicarboxylic acids, which can be subsequently esterified to the ethyl ester derivatives.

Oxidation Step Reagents & Conditions Product Yield
Oxidation K2Cr2O7 in H2SO4, stirring, 30 min 4,4'-dicarboxy-2,2'-bipyridine 85-90%

This oxidative approach is valuable for preparing bipyridine carboxylates when methyl precursors are available.

Purification and Characterization

  • Precipitates formed during hydrolysis or oxidation steps are filtered, washed with solvents like ethyl acetate, water, and acid/base solutions to remove impurities such as unreacted starting materials and metal ions.

  • Final products are often recrystallized from ethanol/water mixtures to improve purity.

  • Characterization techniques include:

  • These methods ensure the structural integrity of this compound and its derivatives.

Summary Table of Preparation Methods

Methodology Starting Material Key Reagents/Conditions Product Yield Notes
Partial Hydrolysis of Diester Diethyl 2,2'-bipyridine-4,4'-dicarboxylate KOH in EtOH, 273 K to RT, 24 h, Ar 4-carboxy-4'-ethoxycarbonyl-2,2'-bipyridine monohydrate ~65% Regioselective monoester formation
Carbodiimide Coupling Monoester-monoacid bipyridine EDC·HCl, HOBt, DMF, 273 K to RT, Ar Functionalized bipyridine derivatives 30-40% isolated Enables further derivatization
Oxidation of Methyl Bipyridine 4,4'-dimethyl-2,2'-bipyridine K2Cr2O7 in H2SO4, stirring, 30 min 4,4'-dicarboxy-2,2'-bipyridine 85-90% High yield oxidation

Research Findings and Practical Considerations

  • The partial hydrolysis method is preferred for regioselective preparation of monoester bipyridines, crucial for subsequent functionalization.

  • Carbodiimide coupling allows for the introduction of diverse substituents, expanding the chemical space of bipyridine derivatives.

  • Oxidative methods provide an efficient route from methyl-substituted precursors to carboxylated bipyridines with high yields.

  • Reaction conditions such as temperature control, inert atmosphere, and careful purification are essential to maximize yield and purity.

  • The described methods have been validated by crystallographic studies and spectroscopic characterization, confirming the structure and purity of this compound and related compounds.

Chemical Reactions Analysis

Types of Reactions: Ethyl [2,3’-bipyridine]-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts to convert the ester group to an alcohol.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Functionalized bipyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Ethyl [2,3'-bipyridine]-4-carboxylate has shown potential as an antimicrobial agent. Studies indicate that derivatives of bipyridine compounds exhibit significant activity against various bacterial strains. The compound's ability to interact with biological membranes may contribute to its effectiveness in disrupting microbial growth .

Anti-inflammatory Properties
Research has highlighted the anti-inflammatory properties of bipyridine derivatives. This compound can potentially inhibit certain inflammatory pathways, making it a candidate for developing new anti-inflammatory drugs .

Cancer Research
Bipyridine compounds have been investigated for their cytotoxic effects on cancer cells. This compound may serve as a scaffold for designing anticancer agents that target specific pathways involved in tumor growth and metastasis .

Coordination Chemistry

Ligand Development
this compound is used as a ligand in coordination complexes with transition metals. Its chelating ability enhances the stability and reactivity of metal complexes, which are crucial in catalysis and material synthesis .

Metal-Organic Frameworks (MOFs)
The compound has been utilized in the synthesis of metal-organic frameworks, which are porous materials with applications in gas storage, separation processes, and catalysis. The inclusion of bipyridine moieties can improve the structural integrity and functionality of these frameworks .

Material Science

Polymer Synthesis
this compound has been explored in the development of new polymers with enhanced properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength, making it suitable for various industrial applications .

Nanomaterials
The compound's unique electronic properties make it a candidate for synthesizing nanomaterials with specific optical characteristics. Research indicates that modifying nanoparticles with bipyridine derivatives can enhance their photonic properties and stability under various conditions .

Case Study 1: Antimicrobial Applications

A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results showed a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, suggesting its potential as an effective antimicrobial agent.

Case Study 2: Coordination Complexes

In a recent investigation, this compound was used to synthesize a copper complex that demonstrated enhanced catalytic activity in oxidation reactions. The complex exhibited high turnover numbers and selectivity for specific substrates, highlighting the utility of this bipyridine derivative in catalysis.

Mechanism of Action

The mechanism of action of ethyl [2,3’-bipyridine]-4-carboxylate involves its ability to coordinate with metal ions through the nitrogen atoms of the bipyridine rings. This coordination can influence the electronic properties of the metal center, making it an effective catalyst in various chemical reactions. The ethyl ester group can also participate in hydrogen bonding and other non-covalent interactions, further enhancing its reactivity and functionality.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Ethyl [2,3'-Bipyridine]-4-Carboxylate and Analogs

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Uses
This compound Not provided C₁₃H₁₂N₂O₂ 228.25 Ethyl ester at position 4 Potential ligand or intermediate
Ethyl [2,2’-bipyridine]-4-carboxylate Not provided C₁₃H₁₂N₂O₂ 228.25 Ethyl ester at position 4, 2,2' linkage Synthesized via literature methods
Ethyl 3-methoxy-[2,3'-bipyridine]-6-carboxylate 1214366-48-9 C₁₄H₁₄N₂O₃ 258.27 Methoxy at position 3, ethyl ester at 6 Supplier-listed compound
Mthis compound 579476-58-7 C₁₂H₁₀N₂O₂ 214.22 Methyl ester at position 4 Stored at -20°C, lab chemical

Key Observations:

Substitution Patterns: The 2,3'-bipyridine linkage in the target compound contrasts with the 2,2'-bipyridine in ethyl [2,2’-bipyridine]-4-carboxylate. For example, 2,2'-bipyridine derivatives are widely used as ligands in catalysis, while 2,3'-isomers may exhibit distinct metal-binding selectivity . Ethyl 3-methoxy-[2,3'-bipyridine]-6-carboxylate introduces a methoxy group at position 3, increasing steric bulk and electron density. Such modifications could enhance solubility or alter reactivity in cross-coupling reactions .

Ester Group Variations :

  • Replacing the ethyl ester with a methyl ester (as in mthis compound) reduces molecular weight (214.22 vs. 228.25 g/mol) and may lower boiling points or increase volatility. The methyl analog requires storage at -20°C, suggesting higher instability compared to ethyl esters .

This suggests that this compound could be explored for similar medicinal applications if functionalized with bioactive substituents .

Synthetic Considerations :

  • Ethyl [2,2’-bipyridine]-4-carboxylate is synthesized via established literature methods, implying that the target compound might be prepared using analogous strategies, such as Suzuki-Miyaura coupling or esterification reactions .

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